N-Methyl-octahydroindolizin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2 |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
N-methyl-1,2,3,5,6,7,8,8a-octahydroindolizin-2-amine |
InChI |
InChI=1S/C9H18N2/c1-10-8-6-9-4-2-3-5-11(9)7-8/h8-10H,2-7H2,1H3 |
InChI Key |
NJYVFCGPIBLOPO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC2CCCCN2C1 |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of N Methyl Octahydroindolizin 2 Amine Analogues
Strategies for the Construction of the Octahydroindolizine (B79230) Core
The formation of the octahydroindolizine skeleton is a key challenge in the synthesis of this class of compounds. Researchers have developed several approaches to build this bicyclic system, with a significant focus on controlling the stereochemistry of the resulting molecule.
Stereocontrolled Synthesis Approaches
Stereocontrolled synthesis is crucial in producing specific isomers of octahydroindolizine derivatives. One notable method involves an intramolecular double Michael reaction, which allows for the one-step construction of the octahydroindolizine ring system with defined stereochemistry. Another approach begins with optically pure α-amino acids, utilizing a rhodium-catalyzed hydroformylation of N-allylpyrroles. This process transfers the chirality from the starting amino acid to the final indolizidine product with high fidelity.
A domino synthetic approach has also been developed, starting from a β-lactam derived from 1,5-cyclooctadiene. This pathway proceeds through a ring-opening metathesis/cross-metathesis sequence, followed by an intramolecular aza-Michael addition to diastereoselectively form the functionalized indolizidine core.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step from three or more starting materials. While MCRs are widely used for the synthesis of the aromatic indolizine (B1195054) core, their application to the direct synthesis of the saturated octahydroindolizine skeleton is less common. One documented MCR approach for indolizine synthesis involves a palladium-catalyzed reaction between 2-bromopyridines, imines, carbon monoxide, and alkynes. This method, however, typically yields the unsaturated indolizine ring system. Further reduction would be necessary to obtain the octahydroindolizine core.
N-Methylation Reactions for Amine Functionalities
The introduction of a methyl group onto the nitrogen atom of the octahydroindolizin-2-amine is a critical step in the synthesis of the target compound. Various methodologies are available for this transformation, ranging from classical reductive amination to modern catalytic techniques.
Reductive Amination Methodologies
Reductive amination is a widely employed method for N-methylation. The Eschweiler-Clarke reaction is a classic example, utilizing formaldehyde as the source of the methyl group and formic acid as the reducing agent. wikipedia.org This reaction is known for its ability to selectively produce tertiary amines from primary or secondary amines without the formation of quaternary ammonium salts. wikipedia.org The reaction proceeds through the formation of an imine with formaldehyde, which is then reduced by formic acid. wikipedia.org
Alternative reductive amination procedures employ other reducing agents. For instance, amines can be methylated with formaldehyde in the presence of zinc in an aqueous medium, with the selectivity for mono- or dimethylation controlled by pH, stoichiometry, and reaction time. researchgate.net
| Method | Methyl Source | Reducing Agent | Key Features |
|---|---|---|---|
| Eschweiler-Clarke Reaction | Formaldehyde | Formic Acid | Stops at the tertiary amine stage; avoids quaternary salt formation. wikipedia.org |
| Zinc-Mediated Amination | Formaldehyde | Zinc | Aqueous medium; selectivity controlled by reaction conditions. researchgate.net |
| Electroreductive Amination | Formaldehyde | Electric Current | Good yields at ambient temperature. blucher.com.br |
Nucleophilic Substitution Strategies
Nucleophilic substitution provides a direct route to N-methylation, typically involving the reaction of the amine with a methyl halide, such as methyl iodide. This method can be very effective; however, it is often difficult to control the degree of methylation. The initial methylation of a primary amine yields a secondary amine, which is often more nucleophilic than the starting material. This can lead to further reaction to form a tertiary amine and subsequently a quaternary ammonium salt. masterorganicchemistry.com This process, sometimes referred to as "exhaustive methylation," can be advantageous when the quaternary salt is the desired product. masterorganicchemistry.com For the synthesis of N-Methyl-octahydroindolizin-2-amine, careful control of stoichiometry and reaction conditions would be necessary to favor the formation of the desired secondary amine.
Catalytic N-Methylation Techniques
Modern catalytic methods offer more sustainable and selective alternatives for N-methylation. These techniques often utilize more environmentally benign methylating agents and operate under milder conditions.
Transition-metal catalysts, particularly those based on ruthenium and iridium, have shown high efficacy in the N-methylation of amines using methanol as a C1 source. nih.govacs.org This "borrowing hydrogen" methodology involves the temporary oxidation of methanol to formaldehyde by the catalyst, followed by imine formation with the amine and subsequent reduction. nih.gov
Iron complexes have also been used to catalyze the methylation of secondary amines with dimethyl carbonate as the methyl source in the presence of a hydrosilane reductant. rsc.org Copper-catalyzed N-methylation using paraformaldehyde as the C1 source and polymethylhydrosiloxane (PMHS) as the reductant provides another efficient method that proceeds under mild conditions. nih.gov
| Catalyst System | Methylating Agent | Reductant | Key Features |
|---|---|---|---|
| Ruthenium(II) Complexes | Methanol | (Borrowing Hydrogen) | Utilizes a sustainable C1 source. nih.gov |
| Iridium(III) Complexes | Methanol | (Borrowing Hydrogen) | Effective for N-methylation of anilines. acs.org |
| Iron Complexes | Dimethyl Carbonate | Hydrosilanes | Mild reaction conditions. rsc.org |
| Copper Hydride (CuH) | Paraformaldehyde | Polymethylhydrosiloxane (PMHS) | Highly efficient under mild conditions. nih.gov |
Derivatization and Functionalization Strategies
The strategic derivatization of the this compound scaffold is crucial for exploring its chemical space and understanding its potential applications. Functionalization strategies primarily target the existing reactive sites: the secondary amine of the N-methyl group, the primary amine at the C-2 position, and various C-H bonds on the saturated bicyclic core. These modifications allow for the systematic alteration of the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile, which are essential for structure-activity relationship studies.
Introduction of Substituents for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the development of analogues with improved potency and selectivity. For this compound analogues, SAR exploration involves introducing a variety of substituents at different positions on the octahydroindolizine core. The goal is to identify which molecular features are essential for a given biological activity. Modifications can include altering the N-methyl group, acylating or alkylating the C-2 amine, or substituting hydrogen atoms on the carbon framework with various functional groups.
For instance, converting the amine functionalities into amides, sulfonamides, or ureas can introduce hydrogen bonding capabilities and alter the electronic nature of the molecule. The introduction of alkyl or aryl groups at various positions can probe the steric tolerance of a potential binding site. These systematic modifications provide critical insights into the molecular interactions governing the compound's biological effects. For example, studies on other bicyclic scaffolds have shown that even minor structural changes, such as the addition or removal of key functional groups like hydroxamates and phosphonates, can lead to a significant loss of biological activity, highlighting the sensitivity of molecular interactions rsc.org.
Below is a representative table illustrating potential modifications to the this compound scaffold and their hypothetical impact on biological activity based on general SAR principles.
| Modification Site | Substituent (R) | Resulting Functional Group | Plausible SAR Outcome |
|---|---|---|---|
| C-2 Amine | -COCH₃ (Acetyl) | Amide | May decrease basicity and increase metabolic stability. |
| C-2 Amine | -SO₂Ph (Benzenesulfonyl) | Sulfonamide | Introduces a bulky, electron-withdrawing group, potentially altering binding modes. |
| N-Methyl Group | -CH₂CH₃ (Ethyl instead of Methyl) | N-Ethyl secondary amine | Slight increase in lipophilicity and steric bulk. |
| Octahydroindolizine Core (e.g., C-5) | -OH (Hydroxyl) | Alcohol | Increases polarity; may introduce a key hydrogen bonding interaction. |
| Octahydroindolizine Core (e.g., C-7) | -F (Fluoro) | Alkyl Fluoride | Minimal steric change but alters electronic properties and may block metabolic oxidation. |
Formation of Schiff Base Derivatives
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group) gsconlinepress.com. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone gsconlinepress.comacs.org. This reaction is generally reversible and can be catalyzed by either an acid or a base gsconlinepress.com. The primary amine at the C-2 position of this compound is a suitable nucleophile for this transformation, allowing for the synthesis of a wide array of Schiff base derivatives.
The formation mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, leading to a carbinolamine intermediate, which then dehydrates to form the imine acs.orgnih.gov. The stability of the resulting Schiff base can vary; those derived from aromatic aldehydes are often more stable due to conjugation gsconlinepress.com. These derivatives are significant in coordination chemistry as they can act as ligands for metal ions and have been investigated for a range of biological activities wikipedia.orgnih.gov. The azomethine nitrogen is basic and can serve as a binding site for metal ions or interact with biological macromolecules nih.gov.
The following interactive table details the formation of various potential Schiff base derivatives from this compound and different carbonyl compounds.
| Carbonyl Reactant | Product Name | Typical Reaction Conditions |
|---|---|---|
| Benzaldehyde | N-((E)-phenylmethylene)-1-methyloctahydroindolizin-2-amine | Methanol, Reflux, catalytic acetic acid |
| Salicylaldehyde (2-Hydroxybenzaldehyde) | 2-(((E)-(1-methyloctahydroindolizin-2-yl)imino)methyl)phenol | Ethanol, Room Temperature |
| Acetone | N-(propan-2-ylidene)-1-methyloctahydroindolizin-2-amine | Neat or in an inert solvent, with removal of water |
| 4-Methoxybenzaldehyde | N-((E)-(4-methoxyphenyl)methylene)-1-methyloctahydroindolizin-2-amine | Ethanol, Reflux |
Novel Synthetic Routes and Green Chemistry Considerations
The development of efficient and sustainable synthetic methodologies is a primary focus of modern organic chemistry . While specific routes to this compound are not extensively documented, novel strategies for the synthesis of the core octahydroindolizine and other saturated N-heterocycles can be adapted researchgate.net. Traditional methods for constructing the indolizine ring, such as the Scholtz and Tshitschibabin reactions, often require harsh conditions . Contemporary approaches focus on cascade reactions, multicomponent reactions, and advanced catalytic systems to improve efficiency and yield researchgate.netnih.gov. For instance, one-pot protocols for the synthesis of related saturated bicyclic azacycles have been developed to avoid tedious multi-step procedures researchgate.net.
Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutically relevant heterocycles to minimize environmental impact nih.gov. This involves the use of environmentally benign solvents like water, the application of atom-efficient one-pot reactions, and the use of sustainable catalysts mdpi.comfrontiersin.org. Photocatalysis, for example, is emerging as a powerful green tool for constructing nitrogen-containing heterocycles under mild conditions rsc.org.
Key green chemistry considerations applicable to the synthesis of this compound analogues include:
Catalysis: Employing highly efficient and recyclable catalysts, such as heterogeneous metal catalysts or organocatalysts, can reduce waste and energy consumption. Iron-catalyzed reactions are particularly attractive due to the low cost and minimal waste associated with iron frontiersin.org.
Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a core principle. Some reactions can even be performed "on-water" nih.gov.
Energy Efficiency: Using alternative energy sources such as microwave irradiation can often reduce reaction times and improve yields, contributing to a more sustainable process nih.gov.
Atom Economy: Designing synthetic routes, such as cascade or one-pot reactions, that incorporate the maximum number of atoms from the starting materials into the final product minimizes the generation of byproducts mdpi.com. For example, a one-pot, four-component reaction for indolizine synthesis has been developed that utilizes readily available starting materials and employs molecular oxygen as a clean oxidant researchgate.net.
By integrating these novel synthetic strategies and green chemistry principles, the production of this compound analogues can be achieved more efficiently and sustainably.
Advanced Spectroscopic and Structural Characterization Studies of N Methyl Octahydroindolizin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-Methyl-octahydroindolizin-2-amine and its derivatives. This method provides detailed information about the carbon-hydrogen framework of a molecule.
Proton (¹H) NMR Analysis
For instance, in N-benzyl-4-methyl-aniline, the protons of the methyl group (CH3) appear as a singlet at approximately 2.30 ppm, while the methylene (B1212753) protons (CH2) of the benzyl (B1604629) group show up as a singlet at 4.36 ppm. rsc.org The aromatic protons exhibit complex multiplets in the range of 6.69-7.44 ppm. rsc.org Similarly, for N-phenethyl-4-methyl-aniline, the methyl protons are observed at 2.29 ppm, and the two sets of methylene protons appear as distinct signals, reflecting their different chemical environments. rsc.org
The chemical shifts for various N-substituted anilines have been reported, providing a reference for understanding the spectra of more complex indolizine (B1195054) derivatives. rsc.org
Table 1: Representative ¹H NMR Chemical Shifts for N-Substituted Anilines
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| N-benzyl-4-methyl-aniline | CH₃ | 2.30 |
| CH₂ | 4.36 | |
| Aromatic H | 6.69-7.44 | |
| N-phenethyl-4-methyl-aniline | CH₃ | 2.29 |
| CH₂ | 2.95, 3.43 | |
| Aromatic H | 6.59-7.38 | |
| N-phenethylaniline | CH₂ | 2.96, 3.46 |
| Aromatic H | 6.67-7.40 |
Data sourced from supporting information for mechanistic studies on N-alkylation of amines. rsc.org
Carbon (¹³C) NMR and APT Techniques
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Due to the low natural abundance of ¹³C, various techniques are employed to enhance the signal and provide more detailed structural information. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., alkyl, aromatic, carbonyl). ipb.pt
In N-substituted anilines, the carbon of the methyl group typically resonates at a lower chemical shift (higher field) compared to the methylene and aromatic carbons. For example, in N-benzyl-4-methyl-aniline, the methyl carbon appears at 20.4 ppm, the methylene carbon at 48.8 ppm, and the aromatic carbons in the range of 113.2-145.8 ppm. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for N-Substituted Anilines
| Compound | Functional Group | Chemical Shift (δ, ppm) |
| N-benzyl-4-methyl-aniline | CH₃ | 20.4 |
| CH₂ | 48.8 | |
| Aromatic C | 113.2, 126.9, 127.2, 127.6, 128.6, 129.8, 139.6, 145.8 | |
| N-phenethyl-4-methyl-aniline | CH₃ | 20.4 |
| CH₂ | 35.6, 45.5 | |
| Aromatic C | 113.3, 126.4, 126.7, 128.6, 128.8, 129.8, 139.4, 145.8 | |
| N-phenethylaniline | CH₂ | 35.6, 45.1 |
| Aromatic C | 113.0, 117.5, 126.4, 128.6, 128.8, 129.3, 139.3, 148.0 |
Data sourced from supporting information for mechanistic studies on N-alkylation of amines. rsc.org
Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the complex NMR spectra of molecules like this compound and its derivatives. science.govyoutube.com
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduwikipedia.org It helps to establish the connectivity of proton spin systems within the molecule. github.io
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.eduwikipedia.org This experiment is invaluable for assigning which protons are attached to which carbon atoms. github.io
The combined use of these 2D NMR techniques allows for a comprehensive and detailed structural elucidation of complex heterocyclic compounds. science.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. libretexts.orgarkat-usa.org For compounds containing an odd number of nitrogen atoms, such as this compound, the molecular ion will have an odd nominal mass. future4200.com
A common fragmentation pathway for aliphatic amines is the cleavage of the bond alpha to the carbon-nitrogen bond. libretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. libretexts.org This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific atomic makeup. libretexts.orgmdpi.com For instance, HRMS can distinguish between two molecules that have the same nominal mass but different molecular formulas. libretexts.org This capability is essential for confirming the identity of newly synthesized compounds and for analyzing complex mixtures. nih.gov
MALDI-ToF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large and non-volatile molecules, though it is also used for smaller molecules. nih.govyoutube.com In MALDI-ToF, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. libretexts.org This technique is valuable for obtaining the molecular weight of the parent molecule. nih.gov
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy is a powerful non-destructive analytical technique used to identify functional groups and elucidate the molecular structure of compounds. By measuring the interaction of infrared radiation with a sample, it is possible to obtain a unique molecular "fingerprint."
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present.
The key expected vibrational modes for this compound would include:
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl group and the octahydroindolizine (B79230) ring are expected in the 2800-3000 cm⁻¹ region.
N-H Stretching: The secondary amine (N-H) group would typically exhibit a stretching vibration in the range of 3300-3500 cm⁻¹. This peak is often of medium to weak intensity.
C-N Stretching: The stretching vibrations of the C-N bonds within the indolizine core and the N-methyl group are expected in the 1000-1250 cm⁻¹ range.
CH₂ Bending (Scissoring): These vibrations are anticipated to appear around 1440-1480 cm⁻¹.
N-H Bending: The bending vibration of the N-H bond is typically observed in the 1560-1640 cm⁻¹ region.
Bohlmann Bands: A series of weak absorption bands in the 2700-2800 cm⁻¹ region, known as Bohlmann bands, are characteristic of trans-fused quinolizidine (B1214090) and indolizidine systems. Their presence and intensity can provide stereochemical information about the ring fusion. For instance, the FTIR spectrum of a 3,5-disubstituted indolizidine with a 5Z, 9Z configuration showed a moderate Bohlmann band at 2798 cm⁻¹. acs.org
The following table provides a summary of expected and observed FTIR absorption bands for compounds related to this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequencies in Related Compounds (cm⁻¹) | Compound Class |
| N-H Stretch | 3300-3500 | 3417 | N-Methylaniline capped PbS nanoparticles |
| C-H Stretch (aliphatic) | 2800-3000 | 2919, 2858 | 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid |
| Bohlmann Bands | 2700-2800 | 2798 | 3,5-disubstituted indolizidine |
| N-H Bend | 1560-1640 | - | - |
| CH₂ Bend (Scissoring) | 1440-1480 | 1468 | 1,3,5-triphenyl-4,5-dihydro pyrazole |
| C-N Stretch | 1000-1250 | 1209 (C-O, but indicative of region) | 3,5-disubstituted indolizidine |
| C=N Stretch | - | 1554 | N-Methylaniline capped PbS nanoparticles |
Data compiled from various sources for illustrative purposes due to the lack of a specific spectrum for the target compound.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state structure. This technique provides precise information on bond lengths, bond angles, and stereochemistry.
A crystal structure for this compound has not been found in the surveyed literature. However, the application of XRD to indolizine derivatives has been documented, providing insight into the structural features of this class of compounds. For example, the crystal structure of an indolizine derivative, C₂₂H₁₂O₂NBr, was determined to be monoclinic with the space group P2₁/c. researchgate.net Another study on a different indolizine derivative also reported a monoclinic crystal system with the space group P 21/n.
For this compound, a successful crystallographic analysis would reveal:
The precise conformation of the fused five- and six-membered rings.
The stereochemistry at the chiral centers.
The bond lengths and angles of the entire molecule.
The intermolecular interactions, such as hydrogen bonding involving the secondary amine, which dictate the crystal packing.
The table below presents crystallographic data for a representative indolizine derivative to illustrate the type of information obtained from an XRD study.
| Parameter | Value for a Representative Indolizine Derivative (C₂₂H₁₂O₂NBr) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.888(3) |
| b (Å) | 8.6250(2) |
| c (Å) | 15.479(3) |
| β (°) | 101.6(3) |
| Volume (ų) | 1685.5(6) |
| Z | 4 |
This data is for an illustrative indolizine derivative and not the target compound. researchgate.net
Computational Chemistry and Molecular Modeling Investigations of N Methyl Octahydroindolizin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels, which in turn dictate the molecule's stability and reactivity.
Density Functional Theory (DFT) has become a standard method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. reddit.com The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee–Yang–Parr correlation functional, is particularly popular and has been widely applied to examine the electronic properties of various molecular systems. researchgate.netinpressco.com Paired with a Pople-style basis set like 6-31G(d,p), this level of theory is well-suited for geometry optimization and energy calculations of organic compounds. researchgate.netinpressco.com
For N-Methyl-octahydroindolizin-2-amine, DFT calculations at the B3LYP/6-31G(d,p) level would be employed to determine its most stable three-dimensional structure (optimized geometry). This process involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions until those forces are negligible. The resulting bond lengths, bond angles, and dihedral angles provide a precise structural model of the molecule.
The Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov
The energy difference between these two orbitals is known as the HOMO-LUMO gap. wikipedia.org This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive and can be more easily polarized. nih.govwikipedia.orgwuxibiology.com For this compound, calculating these values would provide a quantitative measure of its electronic stability and susceptibility to chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital Data This table presents hypothetical values to illustrate the typical output of a DFT calculation for a molecule like this compound.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| LUMO | -0.2 | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
| Energy Gap (ΔE) | 5.6 | Difference between LUMO and HOMO; indicates chemical stability and reactivity. |
From the calculated HOMO and LUMO energies, several Chemical Quantum Descriptors (CQDs) can be derived to further quantify the reactivity of this compound. These descriptors provide a global picture of the molecule's chemical behavior. scirp.org
Key descriptors include:
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to a change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. nih.gov
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = χ² / (2η). scirp.orgresearchgate.net
These parameters are invaluable for comparing the reactivity of a series of compounds and for use in Quantitative Structure-Activity Relationship (QSAR) studies. scirp.org
Table 2: Illustrative Chemical Quantum Descriptors This table shows hypothetical CQD values derived from the illustrative energy levels in Table 1.
| Descriptor | Formula | Illustrative Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 5.8 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.2 | Energy released when an electron is added. |
| Electronegativity (χ) | (I+A)/2 | 3.0 | Overall electron-attracting tendency. |
| Chemical Hardness (η) | (I-A)/2 | 2.8 | Resistance to charge transfer; high value indicates high stability. |
| Electrophilicity Index (ω) | χ²/(2η) | 1.61 | Capacity to act as an electrophile. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions
While quantum calculations provide insight into a static molecule, Molecular Dynamics (MD) simulations reveal its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and intermolecular interactions in a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure). chemmethod.combiorxiv.org
For this compound, an MD simulation would track its movements, from bond vibrations to larger-scale conformational flexing of its fused ring system. This provides a detailed picture of the molecule's flexibility and the accessible shapes it can adopt in solution. nih.gov When simulated in complex with a biological target, MD can reveal the stability of the binding pose predicted by docking, showing how the ligand and protein adapt to each other over time and highlighting key dynamic interactions. biorxiv.orgnih.gov
Molecular Docking Studies for Protein-Ligand Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). researchgate.netresearchgate.net The goal is to find the binding mode with the lowest free energy of binding. Docking algorithms explore a vast number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to rank them. semanticscholar.org
For this compound, docking studies would be performed against various potential protein targets. This process can help identify which proteins it is most likely to interact with and predict the specific binding pose. The results provide hypotheses about the compound's mechanism of action by showing how it fits into a binding pocket and which amino acid residues it interacts with. nih.gov
Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Electrostatic Interactions, Hydrophobic Contacts)
The binding of a ligand to a protein is governed by a combination of intermolecular forces. A detailed analysis of the docked pose of this compound is essential to understand the nature of its interaction with a target. youtube.com
Key interactions include:
Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as a hydrogen bond donor, while the nitrogen atom's lone pair can act as a hydrogen bond acceptor. researchgate.netlibretexts.org These are strong, directional interactions that are critical for molecular recognition and binding specificity. nih.govnih.gov
Electrostatic Interactions: These occur between charged or polar groups. The partially positive hydrogen on the amine and the partially negative nitrogen atom can engage in favorable electrostatic interactions with charged or polar amino acid residues in the protein's binding site.
Hydrophobic Contacts: The nonpolar alkyl portions of the octahydroindolizine (B79230) ring system can form favorable hydrophobic (van der Waals) interactions with nonpolar amino acid residues like leucine, isoleucine, and valine, helping to anchor the molecule in the binding pocket.
Analyzing these interactions provides a structural basis for the molecule's binding affinity and can guide the design of new derivatives with improved potency or selectivity. nih.gov
Reaction Mechanism Elucidation through Computational Approaches
Extensive searches of scientific literature and chemical databases have revealed a notable absence of specific computational studies focused on elucidating the reaction mechanism for the synthesis of this compound. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction pathways, transition states, and activation energies of organic reactions, it appears that no such research has been published for this particular compound.
Computational studies on related indolizidine alkaloid cores have been conducted, providing general insights into the stereoselectivity and energetics of cyclization reactions that form the bicyclic indolizidine scaffold. These studies often employ DFT calculations to model proposed transition states and intermediates, helping to rationalize experimentally observed product distributions. However, without specific research on this compound, any discussion of its formation mechanism from a computational perspective would be purely speculative and would not be based on published scientific findings.
Therefore, detailed research findings, including data tables of transition state energies, bond lengths of intermediates, and reaction coordinates specific to the formation of this compound, are not available in the current body of scientific literature.
Biological Activity Profiling and Mechanistic Elucidation of N Methyl Octahydroindolizin 2 Amine Analogues
Receptor Binding Affinity and Selectivity Studies
The interaction of indolizidine and its analogues with various neurotransmitter receptors is a significant area of research. These studies are crucial for understanding the potential central nervous system effects of this class of compounds.
Dopamine (B1211576) Receptor Interactions (e.g., D1, D2/3)
Analogues of N-Methyl-octahydroindolizin-2-amine have been investigated for their affinity towards dopamine receptors, which are key targets in the treatment of various neurological and psychiatric disorders. For instance, a series of 1-phenyl-benzazepine derivatives, which share some structural similarities with indolizidine derivatives in terms of their cyclic amine structure, have shown selective affinity for D1 and D5 receptors over the D2 receptor subtype. nih.gov Specifically, certain halogenated derivatives displayed significant D1 receptor antagonism. nih.gov
Furthermore, studies on indolin-2-one derivatives have revealed compounds with high affinity and selectivity for the D4 receptor. One such compound, 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one, exhibited a Ki value of 0.5 nM for the D4 receptor, suggesting that specific substitutions on related scaffolds can yield potent and selective dopamine receptor ligands. nih.govsigmaaldrich.com
Table 1: Dopamine Receptor Binding Affinities of Analogous Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Source |
| 1-Phenyl-benzazepine derivative (10a) | D1 | 14 | nih.gov |
| 1-(4-(4-(4-hydroxybenzy)-1-piperazinyl)butyl) indolin-2-one (4c) | D4 | 0.5 | nih.govsigmaaldrich.com |
Serotonin (B10506) Receptor Interactions (e.g., 5-HT2A)
The serotonin 5-HT2A receptor is another important target for psychoactive compounds. Research on aplysinopsin derivatives, which contain an indole (B1671886) moiety similar to that which can be conceptually derived from the indolizidine structure, has identified compounds with high selectivity for the 5-HT2C receptor over the 5-HT2A subtype. nih.gov For example, the compound (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one demonstrated a remarkable 2100-fold selectivity for the 5-HT2C receptor, with a Ki of 46 nM and no significant affinity for 5-HT1A or 5-HT2A receptors. nih.gov This highlights the potential for developing highly selective serotonergic agents from related chemical scaffolds. The 5-HT2A receptor is a G protein-coupled receptor and a primary excitatory receptor for serotonin. wikipedia.orgyoutube.com
Table 2: Serotonin Receptor Binding Affinities of Analogous Compounds
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity | Source |
| (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | 5-HT2C | 46 | ~2100-fold over 5-HT2A/1A | nih.gov |
Nicotinic Acetylcholine (B1216132) Receptor Modulation (e.g., α4β2, α6)
Indolizidine alkaloids have shown significant activity as modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α6β2* subtype, which is implicated in nicotine (B1678760) addiction. nih.govnih.gov The bicyclic alkaloid, indolizidine (-)-237D, has been identified as a potent blocker of α6β2* containing nAChRs and effectively inhibits nicotine-evoked dopamine release with an IC50 of 0.18 nM. nih.gov This has spurred the development and in silico screening of a large library of indolizidine analogues to identify compounds with even higher affinity and selectivity for the α6β2* nAChR, with the goal of creating more effective smoking cessation therapies with fewer side effects. nih.govnih.gov
Table 3: Nicotinic Acetylcholine Receptor Modulation by Indolizidine Analogues
| Compound | Receptor Subtype | Activity | IC50 (nM) | Source |
| Indolizidine (-)-237D | α6β2* | Inhibition of nicotine-evoked dopamine release | 0.18 | nih.gov |
NMDA Receptor Modulation
The N-methyl-D-aspartate (NMDA) receptor is a critical player in synaptic plasticity and neuronal function. Indole-based compounds have been explored as antagonists of the NR2B subtype of the NMDA receptor. nih.gov A combined ligand-based and structure-based drug design approach led to the identification of indole derivatives with significant anticonvulsant properties and NMDA antagonism. One of the most active compounds in this series demonstrated NR2B binding affinity comparable to that of the well-known antagonist, ifenprodil. nih.gov This suggests that the indolizidine scaffold could serve as a template for the development of novel NMDA receptor modulators. The discovery of specific antagonists for NMDA receptors, such as d-AP5, was a crucial step in confirming the existence of these ionotropic glutamate (B1630785) receptors in neurons. nih.gov
Histamine (B1213489) Receptor Binding (e.g., H1, H4)
The histamine receptors are another family of G protein-coupled receptors involved in various physiological processes. While direct data on indolizidine binding to histamine receptors is scarce, research on related indole derivatives has shown promise. A series of 3-substituted-indole derivatives were designed and synthesized as H3 receptor antagonists. nih.gov One compound, in particular, displayed a high binding affinity for the H3 receptor with a Ki value of 4.26 nM and excellent selectivity over other histamine receptor subtypes. nih.gov Additionally, in silico design studies of indolylpiperidinyl derivatives have highlighted their potential as H1 receptor antagonists. nih.gov
Enzyme Interaction and Inhibition/Activation Studies
The interaction of this compound analogues with various enzymes, particularly those involved in neurotransmitter metabolism, is a critical aspect of their biological profiling.
Research into 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives has revealed potent and selective inhibition of acetylcholinesterase (AChE). nih.gov Compound 12b from this series was identified as a particularly potent AChE inhibitor with an IC50 value of 0.068 µM and a high selectivity index of 144 over butyrylcholinesterase (BuChE). nih.gov Kinetic studies indicated a mixed-type inhibition pattern, and molecular docking suggested that the compound binds to both the catalytic active site and the peripheral anionic site of AChE. nih.gov The inhibition of cholinesterase enzymes is a key therapeutic strategy for Alzheimer's disease to increase the levels of acetylcholine in the brain. researchgate.netmdpi.com
Table 4: Enzyme Inhibition by Indolizidine Analogues
| Compound | Enzyme | Inhibition (IC50) | Source |
| 7-alkoxyl substituted indolizinoquinoline-5,12-dione (12b) | Acetylcholinesterase (AChE) | 0.068 µM | nih.gov |
| Arecoline-4-thiazolidinone derivative (7c) | Acetylcholinesterase (AChE) | 6.62 µM | researchgate.net |
| Arecoline-4-thiazolidinone derivative (7c) | Butyrylcholinesterase (BuChE) | 13.78 µM | researchgate.net |
| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (4a) | Acetylcholinesterase (AChE) | 0.91 µM | nih.gov |
Following a comprehensive search of publicly available scientific literature, it has been determined that there is no specific information regarding the chemical compound “this compound” corresponding to the detailed outline provided in your request.
The search for data on this particular molecule’s activity in the areas of Carbonic Anhydrase Activation, Indoleamine 2,3-Dioxygenase (IDO1) Inhibition, specific Kinase Inhibitory Activities (such as VEGFR-2), and Monoamine Oxidase (MAO) Interactions did not yield any direct results. Furthermore, no in-vitro research findings concerning its effects on cell proliferation or cell cycle modulation in cancer cell lines could be located.
While the broader class of compounds known as indolizine (B1195054) derivatives has been the subject of scientific investigation for a variety of biological activities, the explicit data required to populate the requested article sections for "this compound" is not present in the accessible public domain. derpharmachemica.comnih.gov Research on structurally related indolizines has indicated potential for activities such as anti-5-hydroxytryptamine, antihistamine, and CNS-depressant effects, but these findings are not specific to the this compound analogue. nih.gov
Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict and detailed outline provided, as the foundational research data for this specific compound is not available through public searches.
Mechanisms of Action at a Cellular Level (in vitro research)
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a critical mechanism in the development of novel therapeutic agents, particularly in oncology. While there is no direct evidence of this compound inducing apoptosis, the structural motif of the indolizine core is present in various compounds that have demonstrated pro-apoptotic activities.
For instance, certain indole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms. These mechanisms often involve the modulation of key regulatory proteins in the apoptotic cascade. For example, some indole-based compounds have been found to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins. derpharmachemica.com Furthermore, the activation of caspases, which are key executioners of apoptosis, has been observed with certain indole derivatives. nih.govnih.gov
The introduction of a methyl group, as in this compound, can also influence biological activity. Methyl-donors have been reported to induce apoptosis and affect cell proliferation pathways in cancer cell lines. mdpi.comnih.gov This suggests that the N-methyl group in the target compound could potentially contribute to its bioactivity, although specific studies are required to confirm this.
Given the apoptotic potential of related heterocyclic systems, it is plausible that analogues of this compound could be designed and synthesized to explore this therapeutic avenue. Future research could focus on synthesizing a library of such analogues and screening them for their ability to induce apoptosis in various cell lines.
Exploration of Bioavailability and Stability Enhancement in Peptide Conjugates
Peptide-based drugs often suffer from poor metabolic stability and limited bioavailability, which hinders their therapeutic potential. mdpi.com A common strategy to overcome these limitations is the N-methylation of the peptide backbone. This modification can protect the peptide from enzymatic degradation and enhance its membrane permeability. nih.gov
While no studies have specifically reported on peptide conjugates of this compound, the principles of N-methylation could be applied to enhance the pharmacokinetic properties of such conjugates. The N-methyl group present in this compound itself is a structural feature that aligns with this strategy.
The conjugation of a peptide to a molecule like this compound could be designed to target specific cells or tissues. The stability of such a conjugate would be a critical determinant of its efficacy. Research on other N-methylated peptides has shown that this modification can lead to a significant increase in stability against proteases. nih.gov
The table below summarizes the general effects of N-methylation on peptide properties, which could be extrapolated to potential peptide conjugates of this compound.
| Property | Effect of N-Methylation | Reference |
| Metabolic Stability | Increased resistance to proteolytic degradation | nih.gov |
| Bioavailability | Potentially enhanced due to increased lipophilicity and membrane permeability | mdpi.com |
| Receptor Binding | Can either increase or decrease affinity and selectivity | mdpi.com |
| Conformation | N-methylation restricts the conformational flexibility of the peptide backbone | nih.gov |
Future research could involve the synthesis of peptide conjugates of this compound and the evaluation of their stability in serum and against specific proteases.
Neurochemical Studies and Activity in Model Systems (e.g., nociception, exploratory activity in mice)
The indolizine scaffold is a component of numerous natural products and synthetic compounds with a wide range of biological activities, including effects on the central nervous system (CNS). derpharmachemica.comderpharmachemica.com Pharmacological screening of various indolizine derivatives has revealed activities such as anti-serotonergic, antihistaminic, anti-acetylcholine, and CNS-depressant effects. nih.gov
Specifically, some octahydroindolizine (B79230) derivatives have been investigated for their neurochemical and behavioral effects. While direct studies on this compound are lacking, the activities of structurally related compounds provide a basis for predicting its potential pharmacological profile.
For instance, certain indolizine derivatives have been shown to possess analgesic properties. derpharmachemica.com This suggests that this compound analogues could be explored for their potential in modulating nociceptive pathways.
The table below presents a summary of the observed CNS activities of some indolizine derivatives, which may serve as a guide for future investigations into this compound.
| Compound Class | Observed Activity | Model System | Reference |
| Indolizine Derivatives | CNS Depressant | In vivo (mice, rats) | nih.gov |
| Indolizine Derivatives | Anti-5-hydroxytryptamine (Serotonin) | In vitro | nih.gov |
| Indolizine Derivatives | Antihistamine | In vitro | nih.gov |
| Indolizine Derivatives | Anti-acetylcholine | In vitro | nih.gov |
| Indolizine Derivatives | Analgesic & Anti-inflammatory | In vivo | derpharmachemica.com |
Exploratory activity in mice is a common behavioral test to assess the CNS effects of a compound. Given the reported CNS-depressant activity of some indolizine derivatives, it is conceivable that this compound or its analogues could modulate exploratory behavior. However, without direct experimental data, this remains speculative. Future preclinical studies would be necessary to evaluate the specific neurochemical and behavioral effects of this compound.
Medicinal Chemistry and Drug Design Applications of N Methyl Octahydroindolizin 2 Amine Scaffold
Scaffold-Based Drug Discovery and Lead Optimization
Scaffold-based drug discovery is a powerful strategy that utilizes a common molecular framework, or scaffold, to generate libraries of related compounds. nih.govresearchgate.net This approach allows for systematic exploration of the chemical space around the scaffold to identify and optimize new drug candidates. The N-Methyl-octahydroindolizin-2-amine scaffold is well-suited for this approach due to its synthetic tractability and the presence of multiple points for chemical modification.
Lead optimization is a critical phase in drug discovery that involves refining the structure of a promising lead compound to enhance its desired properties, such as potency, selectivity, and pharmacokinetic profile. The inherent properties of the this compound scaffold, including its defined stereochemistry and potential for diverse functionalization, provide a solid foundation for lead optimization efforts.
Design of CNS-Active Compounds
The lipophilic nature and the presence of a tertiary amine in the this compound structure suggest its potential for crossing the blood-brain barrier, a key requirement for CNS-active drugs. The basic nitrogen can exist in a protonated state at physiological pH, enabling interactions with various receptors and transporters in the brain.
Derivatives of structurally related scaffolds, such as octahydrobenzo[g]quinolines, have been investigated for their affinity for dopamine (B1211576) D2 and D3 receptors, which are important targets in the treatment of neurological and psychiatric disorders. nih.gov For instance, the binding affinities of these compounds are influenced by the stereochemistry and the nature of the substituents on the nitrogen atom. nih.gov Similarly, modifications to the this compound scaffold could be envisioned to target a range of CNS receptors.
Table 1: Representative CNS Receptor Binding Data for Related Scaffolds
| Compound/Scaffold | Target Receptor(s) | Key Structural Features | Reference |
| (±)-trans-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinolin-6-ol derivatives | Dopamine D2/D3 | Hybrid structure with low affinity | nih.gov |
| (-)-8 isomer of trans-7-hydroxy-N-n-propyl derivative | Dopamine D2/D3 | Higher binding affinity in the (-)-isomer | nih.gov |
This table is illustrative and features data from related scaffolds to highlight potential research directions for this compound.
Development of Receptor Ligands and Enzyme Inhibitors
The this compound scaffold can serve as a template for the development of ligands for a variety of receptors and inhibitors of enzymes. The strategic placement of functional groups on the indolizidine core can lead to compounds with high affinity and selectivity for their biological targets.
For example, N-substituted indole (B1671886) derivatives have been successfully developed as potent inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in inflammatory processes. nih.gov The introduction of a methyl group on the nitrogen, as in this compound, can influence the compound's binding mode and potency. dundee.ac.uk Furthermore, N-methylpropargylamine moieties have been incorporated into molecules to create irreversible inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.govnih.gov This suggests that derivatization of the this compound scaffold could yield potent and specific enzyme inhibitors.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR studies would involve synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological effects.
Key modifications could include:
Varying the substitution on the amine: Exploring the impact of different alkyl or aryl groups on the nitrogen could modulate receptor affinity and selectivity.
Introducing substituents on the octahydroindolizine (B79230) ring: The addition of functional groups at various positions could create new interaction points with the biological target.
Altering the stereochemistry: The rigid, three-dimensional nature of the scaffold means that different stereoisomers could exhibit significantly different biological activities.
For instance, in a series of N-piperidinyl indole-based ligands, the position of a substituent on the indole ring was found to have a significant impact on binding affinity and selectivity for the nociceptin (B549756) opioid receptor (NOP) versus the mu-opioid receptor (MOP). nih.gov Similarly, studies on 5,6,7-trimethoxyindole derivatives revealed that N-methylation was a key factor for potent antiproliferative and vascular disrupting activities. nih.gov
Structure-Property Relationship (SPR) investigations focus on how chemical structure affects physicochemical properties such as solubility, lipophilicity, and metabolic stability. These properties are crucial for a compound's drug-likeness. The N-methyl group in the proposed scaffold, for example, can impact basicity and lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion (ADME) properties.
Chemical Space Exploration and Combinatorial Library Design
The exploration of chemical space around the this compound scaffold can be greatly accelerated through the use of combinatorial chemistry. nih.govresearchgate.netnih.gov This technique allows for the rapid synthesis of large, diverse libraries of related compounds by systematically combining different building blocks. nih.gov
A combinatorial library based on the this compound scaffold could be designed by varying the substituents at one or more positions. For example, a library could be generated by reacting a common octahydroindolizine core with a diverse set of reagents to introduce different functional groups. Such libraries can be screened against a panel of biological targets to identify novel hits. rsc.org The design of these libraries can be guided by computational methods to ensure diversity and drug-likeness. researchgate.net The use of solid-phase synthesis could further streamline the production and purification of these compound libraries. researchgate.net
Development of Bioactive Compounds as Research Probes
Bioactive compounds derived from the this compound scaffold can serve as valuable research probes to investigate biological processes. These probes are chemical tools used to study the function of proteins and pathways in a cellular or in vivo context. An effective research probe should exhibit high potency, selectivity, and a well-understood mechanism of action.
For example, if a derivative of this compound is found to be a highly selective inhibitor of a particular enzyme, it could be used to elucidate the role of that enzyme in a specific disease model. The indolizine (B1195054) core itself has been utilized in the development of fluorescent probes, indicating the potential for creating imaging agents from this scaffold. Further modifications, such as the attachment of a fluorescent dye or a photoaffinity label, could be made to the this compound scaffold to create sophisticated chemical probes for target identification and validation studies.
Advanced Analytical Method Development and Validation for N Methyl Octahydroindolizin 2 Amine in Research
Chromatographic Method Development
Chromatographic techniques are paramount for the separation and quantification of N-Methyl-octahydroindolizin-2-amine from complex matrices, such as reaction mixtures or biological samples. The development of such methods requires careful consideration of the analyte's physicochemical properties, including its basicity, polarity, and potential for interactions with the stationary phase.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile technique for the analysis of pharmaceutical compounds. nih.gov For a basic, polar compound like this compound, a well-designed RP-HPLC method is essential for achieving adequate retention and symmetrical peak shape.
The development process would begin with the selection of an appropriate stationary phase. A C18 column is a standard choice, but for highly polar amines, columns with enhanced polar retention, such as those with polar-embedded groups or those designed for use with 100% aqueous mobile phases, may provide better results. waters.comfishersci.com
The mobile phase composition is critical. Due to the amine's basic nature (pKa estimated to be in the alkaline range), pH control is necessary to ensure consistent ionization and retention. A buffer, such as phosphate (B84403) or formate, should be incorporated into the aqueous portion of the mobile phase to maintain a pH at least two units away from the analyte's pKa to ensure it is in a single ionic form. biotage.com An organic modifier, typically acetonitrile (B52724) or methanol, is used to control the elution strength. Gradient elution is often preferred to ensure the efficient elution of the analyte while also separating it from potential impurities with different polarities. nih.gov Detection is typically achieved using a UV detector, although the native chromophore of this compound may be weak, necessitating detection at low wavelengths (e.g., 200-220 nm).
A proposed starting point for an HPLC method is detailed below.
Table 1: Proposed HPLC Method Parameters for this compound
| Parameter | Proposed Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | General-purpose reversed-phase column suitable for a wide range of compounds. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Buffered aqueous phase to control ionization and improve peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC. |
| Gradient | 5% to 95% B over 20 minutes | To elute the polar analyte and any non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detector | UV at 210 nm | Low wavelength for detection of compounds with weak chromophores. |
| Injection Vol. | 10 µL | Standard injection volume. |
Gas Chromatography (GC) Method Development
Gas chromatography is another powerful separation technique, but direct analysis of polar, high-boiling point compounds like this compound can be challenging. nih.gov The presence of the secondary amine group can lead to strong interactions with active sites on the column, resulting in poor peak shape (tailing) and potential sample loss. libretexts.org
To overcome these issues, derivatization is generally required. research-solution.com This process modifies the analyte to make it more volatile and less polar. Common derivatization reactions for amines include acylation or silylation. libretexts.orgresearchgate.net For instance, reacting the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, improving its chromatographic behavior. sigmaaldrich.com
The choice of GC column is also critical. A mid-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is often a good starting point for the analysis of derivatized amines.
Table 2: Proposed GC Method Parameters for Derivatized this compound
| Parameter | Proposed Condition | Rationale |
| Derivatization | Acylation with Trifluoroacetic Anhydride (TFAA) | Creates a stable, volatile derivative with good electron-capture properties. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A robust, low-bleed, mid-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium at 1.2 mL/min | Standard carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | To ensure complete vaporization of the derivatized analyte. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min | Temperature program to separate the derivative from by-products and matrix components. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantification; MS for definitive identification. |
| Detector Temp. | 300 °C | To prevent condensation of the analyte. |
Chromatographic Parameter Optimization
Method optimization is an iterative process to achieve the desired resolution, sensitivity, and analysis time. acs.org For the proposed HPLC method, key parameters to optimize include:
Mobile Phase pH: Small adjustments to the pH can significantly impact the retention time and peak shape of the amine. A systematic study of pH versus retention would be conducted to find the optimal value.
Gradient Profile: The slope of the gradient can be adjusted to improve the separation between this compound and any closely eluting impurities. nih.gov
Stationary Phase: If peak shape remains poor, alternative columns should be tested. A column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, might offer different selectivity and improved performance for this bicyclic amine. mac-mod.com
Flow Rate: Adjusting the flow rate can be used to fine-tune the separation and reduce run time, though it may impact column pressure and efficiency.
For the GC method, optimization would focus on the derivatization reaction (reagent concentration, reaction time, and temperature) to ensure complete conversion to the desired derivative. sigmaaldrich.com The GC oven temperature program would also be optimized to achieve the best separation of the analyte from any derivatization by-products or matrix components.
Spectrophotometric Method Development
While less specific than chromatography, spectrophotometric methods can be useful for simple, rapid quantification, particularly if a suitable chromophore is present or can be introduced. This compound itself lacks a strong chromophore for quantification in the visible region. Therefore, a method based on derivatization with a chromogenic reagent would be necessary.
A potential approach involves reacting the secondary amine with a reagent that forms a colored product. For example, a reaction with a reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in an alkaline medium can produce a highly colored derivative that can be measured spectrophotometrically.
The development of such a method would involve:
Selection of a Derivatizing Reagent: Choosing a reagent that reacts specifically and completely with the secondary amine under mild conditions.
Optimization of Reaction Conditions: Investigating parameters such as pH, temperature, reaction time, and reagent concentration to maximize color development and stability.
Determination of λmax: Scanning the spectrum of the colored derivative to identify the wavelength of maximum absorbance (λmax) for sensitive measurement.
Construction of a Calibration Curve: Preparing a series of standards and measuring their absorbance to establish a linear relationship between concentration and absorbance, following Beer's Law.
Method Validation for Research Applications
Validation demonstrates that an analytical procedure is suitable for its intended purpose. wjpmr.comchromatographyonline.com For research applications, the focus is often on ensuring the method is specific and provides a reliable measure of the analyte.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. echemi.comloesungsfabrik.de Selectivity is a comparative term that describes the ability of a method to distinguish the analyte from other substances. researchgate.net
For the proposed HPLC method, specificity would be established by:
Analyzing Blank and Placebo Samples: Injecting the dissolution solvent (blank) and a mixture of all potential reaction components except the analyte (placebo) to ensure no interfering peaks are present at the retention time of this compound. chromatographyonline.com
Forced Degradation Studies: The analyte would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The method must demonstrate that the main analyte peak is resolved from any degradant peaks. chromatographyonline.com
Peak Purity Analysis: Using a Photodiode Array (PDA) detector allows for the assessment of peak purity. The UV spectrum across the analyte peak should be consistent, indicating that the peak is not co-eluting with an impurity. chromatographyonline.com
Table 3: Summary of Specificity and Selectivity Validation Approach
| Validation Test | Procedure | Acceptance Criteria |
| Blank Analysis | Inject the mobile phase/diluent. | No significant peaks at the retention time of the analyte. |
| Impurity Spiking | Spike the analyte sample with known potential impurities. | All peaks are baseline resolved from the main analyte peak (Resolution > 1.5). |
| Forced Degradation | Subject the analyte to stress conditions (acid, base, heat, etc.). | The method separates the analyte from all major degradation products. |
| Peak Purity (PDA) | Analyze the analyte peak using a PDA detector. | Peak purity index should be close to 1, indicating spectral homogeneity. |
Linearity and Range
The linearity of an analytical method is its capability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. ich.org
For the quantitative determination of this compound in research samples, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is commonly developed. The linearity is assessed by preparing a series of standard solutions of this compound at different concentrations. A minimum of five concentration levels is typically recommended to establish linearity. ich.org
The peak areas obtained from the chromatograms are then plotted against the corresponding concentrations. A linear relationship is expected, and the data is typically evaluated using the method of least squares to calculate the regression equation (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered evidence of a good fit and acceptable linearity for the data. wordpress.com
The range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision when applied to samples containing the analyte at the extremes of the concentration range and within it. For an assay, the minimum specified range is typically 80% to 120% of the theoretical content of the active substance. wordpress.com
Illustrative Data for Linearity of this compound Analysis:
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 5.0 | 125,345 |
| 10.0 | 251,689 |
| 20.0 | 502,123 |
| 40.0 | 1,005,876 |
| 60.0 | 1,508,345 |
| 80.0 | 2,010,567 |
This table is for illustrative purposes only.
Based on such data, the following parameters would be calculated:
Regression Equation: y = 25098x + 1543
Coefficient of Determination (R²): 0.9995
Range: 5.0 - 80.0 µg/mL
Robustness and Ruggedness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org It provides an indication of the method's reliability during normal usage. For an HPLC method for this compound, these variations might include:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Different columns (e.g., different lots or suppliers)
Flow rate
Temperature
The robustness is assessed by observing the effect of these variations on the analytical results, such as peak area, retention time, and resolution. nih.gov
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. nih.govscribd.com This is a measure of the method's transferability.
Illustrative Data for Robustness Study of this compound Analysis:
| Parameter Varied | Variation | Retention Time (min) | Peak Area (RSD, %) |
| Flow Rate (mL/min) | 0.9 | 5.8 | 0.9 |
| 1.0 (Nominal) | 5.2 | - | |
| 1.1 | 4.7 | 1.1 | |
| Mobile Phase pH | 6.8 | 5.1 | 0.8 |
| 7.0 (Nominal) | 5.2 | - | |
| 7.2 | 5.3 | 0.9 |
This table is for illustrative purposes only.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
There are several methods to determine LOD and LOQ, including:
Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with low concentrations of the analyte to the noise of the baseline. Typically, an LOD is established at a signal-to-noise ratio of 3:1, and an LOQ at a ratio of 10:1. nih.gov
Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the blank responses or the residual standard deviation of the regression line and the slope of the calibration curve.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S) where σ is the standard deviation of the response and S is the slope of the calibration curve.
For the analysis of this compound, these limits are crucial for determining the smallest concentration of the compound or its impurities that can be reliably measured.
Illustrative LOD and LOQ Values for this compound Analysis:
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.05 |
| Limit of Quantitation (LOQ) | 0.15 |
This table is for illustrative purposes only.
Characterization of Chemical Transformations and Products in Research Samples
Forced degradation studies are essential to understand the chemical stability of a drug substance and to identify its potential degradation products. biomedres.usnih.gov These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability conditions, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments. nih.gov The information gathered is critical for developing stability-indicating analytical methods.
For this compound, as a secondary amine and a saturated heterocyclic compound, several transformation pathways can be anticipated under stress conditions:
Oxidation: Amines are susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines. nih.gov The presence of a tertiary nitrogen in the indolizidine ring system also presents a potential site for oxidation. The use of oxidizing agents like hydrogen peroxide can help to generate and identify these potential products. biomedres.us
Acid and Base Hydrolysis: While the core indolizidine ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening or other rearrangements. The stability across a range of pH values should be investigated. biomedres.us
Photodegradation: Exposure to UV or visible light can induce degradation. The extent of degradation depends on the light intensity and the duration of exposure. biomedres.us Photolytic reactions could involve radical mechanisms.
Thermal Degradation: High temperatures can provide the energy for various decomposition reactions. The solid-state and solution stability of this compound should be evaluated.
The degradation products formed during these studies are characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS), which provides information on the molecular weight of the degradants, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. researchgate.net
Illustrative Potential Transformation Products of this compound:
| Stress Condition | Potential Transformation Product |
| Oxidation (e.g., H₂O₂) | This compound N-oxide |
| Acid Hydrolysis | Potential ring-opened products |
| Photolysis | Photolytic cleavage or rearrangement products |
This table is for illustrative purposes and lists hypothetical transformation products.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-Methyl-octahydroindolizin-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step protocols such as reductive amination, cyclization, or nucleophilic substitution. For example, analogous indolizine derivatives are synthesized via Baeyer-Villiger oxidation (using m-CPBA as an oxidizing agent) or dehydrosulfurization (employing I₂/Et₃N mixtures for sulfur removal) . Reaction temperature, solvent polarity, and stoichiometric ratios of reagents significantly impact yield. Column chromatography (e.g., n-hexane:ethyl acetate gradients) is commonly used for purification .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are foundational for functional group identification. X-ray crystallography (using software like ORTEP-3) resolves stereochemistry and intermolecular interactions, such as C–H⋯O hydrogen bonds, which stabilize crystal packing . For example, dihedral angles between aromatic rings in similar compounds range from 10° to 32°, revealing conformational flexibility .
Q. How can researchers validate the purity of This compound?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is standard. Deuterated internal standards (e.g., AOZ-d₄, AMOZ-d₅) enhance quantification accuracy in complex matrices . Melting point analysis (e.g., 169–171°C for analogous compounds) and thin-layer chromatography (TLC) with UV visualization are preliminary purity checks .
Advanced Research Questions
Q. How can computational methods predict thermodynamic properties like ΔrH° and ΔfH°gas for This compound?
- Methodological Answer : Density Functional Theory (DFT) calculations and machine learning models (e.g., LabMate.AI ) correlate molecular descriptors with experimental data from NIST Chemistry WebBook . For instance, gas-phase enthalpies of formation (ΔfH°gas) for similar amines range from 31 to 37 kJ/mol, validated via collision-induced dissociation (CID) mass spectrometry .
Q. What strategies resolve contradictions in experimental data, such as conflicting ΔrH° values?
- Methodological Answer : Cross-referencing databases (NIST, AIST/NIMC) and replicating experiments under controlled conditions (e.g., inert atmosphere, standardized calorimetry) minimize discrepancies . Multi-technique validation—combining isothermal titration calorimetry (ITC) and computational modeling—addresses outliers .
Q. How can adaptive experimental design optimize synthesis pathways for novel derivatives?
- Methodological Answer : Iterative Design of Experiments (DoE) integrates reaction robotics and real-time analytics (e.g., inline NMR). For example, Ugi reaction optimizations use factorial designs to vary temperature, solvent, and catalyst loadings, achieving >90% yield in imidazo[1,2-a]pyridine derivatives . Machine learning algorithms trained on historical data predict optimal conditions for untested substrates .
Q. What advanced techniques analyze intermolecular interactions influencing bioactivity?
- Methodological Answer : Surface Plasmon Resonance (SPR) and Molecular Dynamics (MD) simulations map binding affinities to biological targets. For example, indoleamine derivatives exhibit π-π stacking and hydrogen bonding with enzymes like tryptophan hydroxylase, inferred from crystallographic data and quantum chemical calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
